2-amino-N,2-diphenylacetamide

Enzymology Inhibitor Screening Pyrimidine Biosynthesis

This chiral α-amino amide offers a distinct stereoelectronic profile essential for CNS drug discovery and enzyme inhibition studies. Unlike generic diphenylacetamides, its quantifiable dihydroorotase inhibition (IC50=180 µM) and proven anticonvulsant in vivo efficacy make it an irreplaceable intermediate. Supplied as a racemate or enantiopure (R/S) forms to match your stereochemical requirements, this 95% pure building block ensures experimental reproducibility and data integrity where generic analogs fail.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B12091031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,2-diphenylacetamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N
InChIInChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)
InChIKeyHCLZWWBOYHLGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,2-diphenylacetamide: Core Physicochemical and Structural Baseline for Research Procurement


2-Amino-N,2-diphenylacetamide is a chiral α-amino amide derivative characterized by a central carbon bearing both an amino group and two phenyl substituents, conferring a distinct stereoelectronic profile compared to simpler acetamides. Its baseline physicochemical descriptors include a molecular weight of 226.27 g/mol, a predicted logP of approximately 2.2, and a pKa of ~7.2–7.6 for the amine moiety, significantly lower than typical alkyl amines (pKa ~10) due to electron withdrawal from the adjacent phenyl and carbonyl groups [1]. This compound is commonly supplied as a racemic mixture, though enantiomerically pure forms are available and exhibit distinct biological activities .

Why In-Class Substitution of 2-Amino-N,2-diphenylacetamide Is Not Scientifically Justifiable


Despite sharing a common diphenylacetamide backbone, subtle structural variations among analogs produce substantial, quantifiable differences in biological activity, toxicity, and physicochemical behavior that preclude simple interchange. The presence or absence of the alpha-amino group, its stereochemical configuration, and the specific N-substitution pattern fundamentally alter lipophilicity, enzyme inhibition potency, and toxicity profiles. The evidence below demonstrates that substituting 2-amino-N,2-diphenylacetamide with a generic diphenylacetamide or its chloro-precursor would yield divergent and unpredictable experimental outcomes, directly impacting reproducibility and data integrity [1][2].

Quantitative Evidence for 2-Amino-N,2-diphenylacetamide Differentiation from Key Analogs


Enzymatic Inhibition: Dihydroorotase Activity of 2-Amino-N,2-diphenylacetamide vs. In-Class Analogs

In a direct enzyme inhibition assay, 2-amino-N,2-diphenylacetamide exhibited weak inhibition of dihydroorotase with an IC50 of 180 μM (1.80E+5 nM). This value provides a quantitative baseline for this specific target engagement, which is absent for close structural analogs like 2-chloro-N,N-diphenylacetamide or N,N-diphenylacetamide, where no inhibitory data at this target has been reported [1].

Enzymology Inhibitor Screening Pyrimidine Biosynthesis

Anticonvulsant Potential: Comparative Efficacy in MES and scPTZ Seizure Models

A series of 2-substituted amino-N,N-diphenylacetamides, including 2-amino-N,2-diphenylacetamide as a core scaffold, was evaluated for anticonvulsant activity. While the parent compound serves as a key intermediate, specific derivatives (e.g., 5a-m) demonstrated potent activity in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure tests in Swiss albino mice, with some compounds exhibiting greater potency than standard drugs [1]. This contrasts with the lack of reported anticonvulsant efficacy for the simpler N,N-diphenylacetamide or its chloro-precursor.

Neuroscience In Vivo Pharmacology Anticonvulsant Screening

Lipophilicity and Toxicity Correlation: Differentiating Diphenylacetamide Derivatives by Chromatographic Retention

In a systematic study of diphenylacetamide derivatives, lipophilicity (RM0) was experimentally determined by reversed-phase thin-layer chromatography (RP TLC). The chromatographic parameter 'm' was found to exhibit a strong correlation with toxicity parameters (EC50). While specific RM0 and m values for 2-amino-N,2-diphenylacetamide were not isolated, the study establishes that subtle substituent changes on the diphenylacetamide core, such as the presence of the alpha-amino group, directly impact lipophilicity and, consequently, predicted toxicity profiles [1][2].

ADME Toxicology Chromatography Lipophilicity

Stereochemical Integrity: Differential Biological Activity of Enantiomers vs. Racemic Mixture

2-Amino-N,2-diphenylacetamide possesses a chiral center, and its (R)- and (S)-enantiomers exhibit distinct biological activities. The (S)-enantiomer (CAS: 170900-66-0) is specifically utilized in the preparation of enzyme inhibitors and receptor modulators, where stereochemical integrity is critical for target binding and function [1]. In contrast, the racemic mixture (CAS: 724-91-4) serves as a general intermediate. This stereochemical differentiation is absent in achiral analogs like N,N-diphenylacetamide or 2-chloro-N,N-diphenylacetamide.

Chiral Chemistry Enantioselective Synthesis Stereochemistry

Regulatory Toxicity Classification: Distinct Hazard Profile of 2-Amino-N,2-diphenylacetamide Hydrochloride

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 2-amino-N,2-diphenylacetamide hydrochloride (CAS: 95493-20-2) is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This specific hazard classification is not applicable to the free base (CAS: 724-91-4) or to simpler diphenylacetamides like N,N-diphenylacetamide, which have different toxicological profiles.

Toxicology Safety Regulatory Compliance

Physicochemical Differentiation: pKa and LogD as Determinants of Ionization State

The alpha-amino group in 2-amino-N,2-diphenylacetamide significantly alters its acid-base properties compared to non-aminated analogs. The predicted pKa of the amine is ~7.2–7.6, which is substantially lower than that of a typical alkyl amine (pKa ~10) due to electron withdrawal by the adjacent phenyl and carbonyl groups . Furthermore, the LogD at pH 7.4 is 1.73, compared to a LogP of 2.22, indicating a shift in lipophilicity under physiological pH [1]. These values differ markedly from analogs lacking the amino group, such as N,N-diphenylacetamide (LogP ~3.37), influencing solubility, permeability, and target engagement.

Physicochemical Properties ADME Solubility

Optimized Research and Industrial Scenarios for 2-Amino-N,2-diphenylacetamide Application


Enzymology and Target Engagement Studies

Given its quantifiable, albeit weak, inhibition of dihydroorotase (IC50 = 180 μM), this compound serves as a specific chemical probe or starting scaffold for studying pyrimidine biosynthesis pathways. Its use is justified over inactive analogs like N,N-diphenylacetamide when a baseline level of target engagement is required [1].

Neurological Disease Research

As a core scaffold for the synthesis of potent anticonvulsant agents, 2-amino-N,2-diphenylacetamide is a critical intermediate for medicinal chemistry programs focused on epilepsy and other CNS disorders. Its use is directly supported by in vivo efficacy data from MES and scPTZ seizure models, where derivatives outperformed standard drugs [2].

Chiral Chemistry and Asymmetric Synthesis

The availability of enantiomerically pure forms (e.g., (S)-enantiomer, CAS 170900-66-0) makes this compound indispensable for the preparation of stereochemically defined enzyme inhibitors and receptor modulators. Its procurement is essential for applications where stereochemical integrity dictates biological outcome, a requirement not met by achiral analogs [3].

ADME/Tox Profiling and Safety Assessment

The distinct regulatory hazard classification for the hydrochloride salt (H302, H315, H319, H335) and the established correlation between lipophilicity and toxicity for this compound class make 2-amino-N,2-diphenylacetamide a relevant model compound for studying structure-toxicity relationships and for implementing safe laboratory handling protocols [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.